molecular formula C38H67N15O11 B14221024 H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH CAS No. 826990-30-1

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH

Cat. No.: B14221024
CAS No.: 826990-30-1
M. Wt: 910.0 g/mol
InChI Key: JDQUXGSGRSWEAN-YFJYPRTLSA-N
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Description

The compound H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH is a peptide composed of the amino acids lysine, asparagine, alanine, histidine, lysine, lysine, glycine, and glutamine. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the histidine and lysine residues.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may influence cellular signaling pathways, leading to changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Lys-Gly-OH: A shorter peptide with similar lysine and glycine residues.

    H-Gly-His-Lys-OH: Contains histidine and lysine, similar to .

    H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH: Another peptide with lysine and glycine, but with additional acidic residues.

Uniqueness

H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

826990-30-1

Molecular Formula

C38H67N15O11

Molecular Weight

910.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H67N15O11/c1-21(48-36(61)28(17-30(44)55)53-33(58)23(42)8-2-5-13-39)32(57)52-27(16-22-18-45-20-47-22)37(62)51-25(10-4-7-15-41)35(60)50-24(9-3-6-14-40)34(59)46-19-31(56)49-26(38(63)64)11-12-29(43)54/h18,20-21,23-28H,2-17,19,39-42H2,1H3,(H2,43,54)(H2,44,55)(H,45,47)(H,46,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,58)(H,63,64)/t21-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

JDQUXGSGRSWEAN-YFJYPRTLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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